4,7-Dichloroquinoline-3-carbonitrile

Antimalarial Plasmodium falciparum IC50

Procure 4,7-Dichloroquinoline-3-carbonitrile for medicinal chemistry. Its unique 4,7-dichloro pattern provides 3.4-fold higher antiplasmodial activity vs. chloroquine (IC50 6.7 nM) and regioselective SNAr reactivity for focused library synthesis. Ideal for antimalarial lead optimization, resistance studies, and vector biology research. Supplied with full analytical documentation.

Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
CAS No. 936498-07-6
Cat. No. B1384756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroquinoline-3-carbonitrile
CAS936498-07-6
Molecular FormulaC10H4Cl2N2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl
InChIInChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
InChIKeyCBNKHDBGAQNSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dichloroquinoline-3-carbonitrile (936498-07-6) Procurement & Research Grade Specifications


4,7-Dichloroquinoline-3-carbonitrile (CAS 936498-07-6) is a dihalogenated quinoline-3-carbonitrile derivative with molecular formula C₁₀H₄Cl₂N₂ and molecular weight 223.06 g/mol . The compound features chlorine substituents at positions 4 and 7 of the quinoline ring and a nitrile group at position 3 . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for antimalarial agents and kinase-targeted heterocyclic scaffolds [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with analytical documentation including NMR, HPLC, and GC certificates of analysis .

Why 4,7-Dichloroquinoline-3-carbonitrile Cannot Be Substituted with Generic Quinoline Analogs in SAR-Driven Programs


Chloroquinoline-3-carbonitrile derivatives exhibit substitution pattern-dependent biological activity and synthetic reactivity that precludes simple interchange with other quinoline analogs [1]. The specific 4,7-dichloro substitution pattern confers distinct electronic and steric properties that influence both nucleophilic aromatic substitution (SNAr) regioselectivity and target binding interactions [2]. Notably, the 4-chloro position in quinoline-3-carbonitriles demonstrates markedly higher reactivity toward nucleophiles compared to the 2-chloro position in regioisomeric analogs, enabling selective functionalization strategies that cannot be replicated with 2,4- or 2,7-dichloro variants [1]. Furthermore, in vitro antiplasmodial assays reveal that the 4,7-dichloro substitution pattern yields significantly enhanced potency against Plasmodium falciparum relative to chloroquine controls, while alternative substitution patterns in the 3-carbonitrile series produce divergent biological profiles [3]. These findings underscore that generic substitution with other chloroquinoline derivatives is scientifically unjustified for applications requiring precise SAR fidelity.

Quantitative Differentiation Evidence: 4,7-Dichloroquinoline-3-carbonitrile vs. Chloroquine & Regioisomeric Analogs


Anti-plasmodial Activity: 3.4-Fold Superior Potency Against Chloroquine-Sensitive P. falciparum vs. Chloroquine

In a direct head-to-head comparison, 4,7-dichloroquinoline-3-carbonitrile demonstrated significantly greater in vitro antiplasmodial activity against chloroquine-sensitive Plasmodium falciparum relative to the clinical standard chloroquine [1]. The compound maintained potent activity against chloroquine-resistant strains as well [1].

Antimalarial Plasmodium falciparum IC50

Anti-plasmodial Resistance Profile: Consistent Potency Retention vs. Chloroquine's Reduced Efficacy

The resistance index (IC50 CQ-r / IC50 CQ-s) provides a quantitative measure of cross-resistance susceptibility [1]. 4,7-Dichloroquinoline-3-carbonitrile exhibits a favorable resistance profile compared to chloroquine [1].

Antimalarial Drug Resistance IC50 ratio

Larvicidal Activity: Quantified Dose-Dependent Toxicity Against Malaria Vector Anopheles stephensi

4,7-Dichloroquinoline-3-carbonitrile demonstrates dual-action capability as both an antiplasmodial agent and a vector-control larvicide [1]. Quantitative larvicidal activity was established across multiple developmental stages of the malaria vector Anopheles stephensi [1].

Vector control Larvicide Anopheles stephensi

SNAr Regioselectivity: Preferential 4-Position Reactivity Enables Selective Derivatization vs. 2,7-Dichloro Isomer

The 4-chloro substituent in 4,7-dichloroquinoline-3-carbonitrile exhibits substantially higher reactivity toward nucleophilic aromatic substitution (SNAr) compared to the 2-chloro position in regioisomeric 2,7-dichloroquinoline-3-carbonitrile [1]. This regioselectivity difference enables predictable, site-selective functionalization strategies [1].

Synthetic chemistry SNAr Regioselectivity

Antioxidant Activity: IC50 = 2.17 µg/mL in DPPH Radical Scavenging Assay (2,7-Dichloro Isomer Comparative Data)

The 2,7-dichloroquinoline-3-carbonitrile regioisomer (compound 5) demonstrated strong antioxidant activity in the DPPH radical scavenging assay, with IC50 of 2.17 µg/mL [1]. This activity exceeded that of the positive control ascorbic acid (IC50 = 2.41 µg/mL) [1]. Notably, the 4,7-dichloro substitution pattern is predicted to produce distinct electronic properties that may modulate this activity further [1].

Antioxidant DPPH assay Radical scavenger

Antibacterial Activity: 11.00 ± 0.03 mm Inhibition Zone Against S. aureus and P. aeruginosa (2,7-Dichloro Isomer Data)

In a series of chloroquinoline analogs, 2,7-dichloroquinoline-3-carbonitrile (compound 5) exhibited antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with inhibition zones of 11.00 ± 0.03 mm at 200 µg/mL [1]. This activity was benchmarked against amoxicillin standard (18 ± 0.00 mm) [1].

Antibacterial Inhibition zone S. aureus

Optimal Research & Procurement Scenarios for 4,7-Dichloroquinoline-3-carbonitrile


High-Potency Antimalarial Lead Discovery and Resistance Mechanism Studies

Based on its demonstrated 3.4-fold superior in vitro antiplasmodial activity against chloroquine-sensitive P. falciparum (IC50 6.7 nM vs. 23 nM) and maintained sub-10 nM potency in resistant strains, 4,7-dichloroquinoline-3-carbonitrile is optimally positioned as a starting scaffold for next-generation antimalarial lead optimization programs [1]. The compound's resistance index of 1.27, comparable to chloroquine but with significantly lower absolute IC50 values, makes it particularly valuable for probing mechanisms of quinoline resistance that may be independent of absolute potency thresholds [1]. Procurement is indicated for medicinal chemistry teams seeking a validated, high-potency quinoline core for SAR expansion and resistance-profiling studies.

Integrated Malaria Research: Dual Anti-parasitic and Vector-Control Screening

The compound's unique dual-activity profile—potent in vitro antiplasmodial effects (IC50 6.7-8.5 nM) combined with dose-dependent larvicidal activity against Anopheles stephensi (LC50 4.4-8.0 µM/mL) and Aedes aegypti (LC50 5.0-10.7 µM/mL)—positions it as a distinctive tool for integrated malaria research programs [1]. Unlike standard antimalarials such as chloroquine, which lack documented insecticidal properties, 4,7-dichloroquinoline-3-carbonitrile enables simultaneous evaluation of parasite inhibition and vector population suppression from a single chemical entity [1]. Procurement is recommended for vector biology laboratories and tropical disease research centers conducting transmission-blocking or integrated pest management studies.

Regioselective Quinoline Library Synthesis via Predictable SNAr Chemistry

The established regioselectivity of the 4-chloro position toward nucleophilic aromatic substitution, as documented in comprehensive reviews of chloroquinoline-3-carbonitrile reactivity, makes 4,7-dichloroquinoline-3-carbonitrile a preferred building block for synthesizing focused quinoline libraries [1]. The predictable differential reactivity between the 4- and 7-chloro substituents enables sequential functionalization strategies with reduced byproduct formation compared to regioisomeric 2,4- or 2,7-dichloro starting materials [1]. Procurement is indicated for synthetic chemistry groups requiring reliable, site-selective derivatization for parallel library synthesis in kinase inhibitor or GPCR modulator programs.

Antioxidant and Antibacterial SAR Expansion Studies

Cross-study evidence from regioisomeric 2,7-dichloroquinoline-3-carbonitrile demonstrates that the 3-carbonitrile-7-chloroquinoline scaffold possesses validated antioxidant activity (DPPH IC50 2.17 µg/mL, exceeding ascorbic acid reference) and moderate antibacterial activity against Gram-positive and Gram-negative pathogens (inhibition zones of 11.00 mm at 200 µg/mL) [1]. The 4,7-dichloro substitution pattern offers a distinct electronic and steric environment predicted to modulate both radical scavenging efficiency and antimicrobial spectrum [1]. Procurement is warranted for natural product-inspired medicinal chemistry programs seeking to explore substitution-dependent modulation of antioxidant or antibacterial pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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